N-[2-(Isopropylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-[2-(Isopropylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a dibenzo-thiazine core, which is a key feature contributing to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Isopropylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method starts with the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . Bromination of the 3-methyl group followed by nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives. These derivatives are further reacted with arylboronic acids via Suzuki coupling to furnish the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Isopropylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like arylboronic acids and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
N-[2-(Isopropylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Isopropylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with various molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, such as KATP channels and AMPA receptors . These interactions lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares the benzothiadiazine core and exhibits similar biological activities.
Quinazolinones: Another class of compounds with similar pharmacological properties.
Uniqueness
N-[2-(Isopropylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features, such as the isopropylcarbamoyl and methyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3O4S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-methyl-5,5-dioxo-N-[2-(propan-2-ylcarbamoyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H23N3O4S/c1-15(2)25-24(29)18-9-4-6-10-20(18)26-23(28)16-12-13-21-19(14-16)17-8-5-7-11-22(17)32(30,31)27(21)3/h4-15H,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
QHEAWCSYDFANAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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